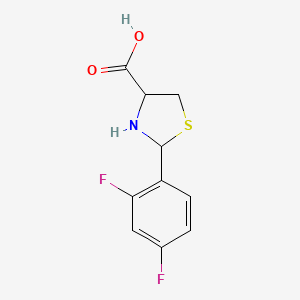

2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid

Description

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2S/c11-5-1-2-6(7(12)3-5)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVQIJYCIWPGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=C(C=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,4-difluoroaniline with thioglycolic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiazolidine derivatives with different substituents.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Various thiazolidine derivatives.

Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

Biological Activities

The compound exhibits several noteworthy biological activities:

Tyrosinase Inhibition

One of the primary applications of 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is its role as a tyrosinase inhibitor. Tyrosinase is an enzyme involved in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders. Research has demonstrated that derivatives of this compound can effectively inhibit tyrosinase activity, making them candidates for cosmetic and dermatological applications .

Antioxidant Properties

The antioxidant activity of thiazolidine derivatives has also been investigated. Compounds containing this thiazolidine structure have shown potential in scavenging free radicals and protecting cells from oxidative stress. This property is particularly relevant in the context of age-related diseases and skin health .

Antidiabetic Potential

Recent studies have explored the use of thiazolidine derivatives as Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are important in the management of Type 2 diabetes as they help regulate blood sugar levels without causing hypoglycemia. The modification of the thiazolidine structure has led to the development of novel compounds with enhanced DPP-4 inhibitory activity .

Case Studies

Several case studies highlight the effectiveness and versatility of 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid:

Case Study 1: Tyrosinase Inhibition

In a study by Young Mi Ha et al., various thiazolidine derivatives were synthesized and evaluated for their tyrosinase inhibitory activity. The results indicated that certain modifications at positions 2 and 4 significantly enhanced inhibitory effects compared to unmodified compounds .

Case Study 2: Antioxidant Activity

A comparative study assessed the antioxidant properties of several thiazolidine derivatives using DPPH radical scavenging assays. The findings revealed that compounds with specific substituents exhibited higher antioxidant capacities, suggesting their potential use in formulations aimed at combating oxidative stress .

Case Study 3: DPP-4 Inhibition

Research conducted on a series of thiazolidine derivatives indicated promising results as DPP-4 inhibitors. The synthesized compounds demonstrated effective glucose-lowering effects in preclinical models, positioning them as potential therapeutic agents for Type 2 diabetes management .

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The thiazolidine ring can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid and analogous compounds:

Key Insights:

Substituent Effects :

- Fluorine vs. Chlorine/Methoxy : Fluorine’s small size and strong electron-withdrawing nature enhance metabolic stability compared to bulkier groups like chlorine or methoxy .

- Positional Isomerism : 2,4-Difluorophenyl (target compound) vs. 2,5- or 2,6-difluorophenyl alters electronic distribution and steric hindrance, affecting receptor binding .

Heterocycle Type: Thiazolidine vs.

Stereochemistry :

- Chiral centers (e.g., (2R) or (4S) configurations) in analogs like (2R)-2-(3,4-dimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid highlight the importance of stereochemistry in biological activity .

Lipophilicity :

- The trifluoromethyl group in (4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid increases lipophilicity, which may enhance membrane permeability compared to fluorine-substituted analogs .

Biological Activity

2-(2,4-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluorophenyl group and a thiazolidine ring, which contribute to its diverse pharmacological properties. This article explores the biological activities associated with this compound, including its antioxidant, anticancer, and antimicrobial properties.

- Chemical Formula : C₁₀H₉F₂NO₂S

- Molecular Weight : 245.25 g/mol

- CAS Number : 342412-35-5

Antioxidant Activity

Thiazolidine derivatives have been reported to exhibit significant antioxidant properties. The antioxidant activity of 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid can be assessed through various assays, such as the TBARS assay for lipid peroxidation. Studies indicate that modifications in the thiazolidine structure can enhance antioxidant effects, making it a candidate for further exploration in oxidative stress-related conditions .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiazolidine derivatives against various cancer cell lines. For instance, compounds similar to 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic acid have shown promising results in inhibiting cell proliferation in HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines. The IC50 values for these compounds ranged from 5.1 to 22.08 µM, indicating potent antiproliferative effects . Notably, one derivative exhibited an IC50 of 6.19 µM against HepG2 cells, outperforming established chemotherapeutics like doxorubicin .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2,4-Difluorophenyl)-1,3-thiazolidine-4-carboxylic acid | HepG2 | 6.19 |

| Similar Derivative | MCF-7 | 5.10 |

| Doxorubicin | HepG2 | 7.94 |

| Doxorubicin | MCF-7 | 6.75 |

Antimicrobial Activity

The antimicrobial properties of thiazolidine derivatives have also been investigated. In vitro studies have shown that certain thiazolidinones exhibit activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds were found to range from 625 to >5000 µg/ml depending on the specific derivative and bacterial strain tested .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidine derivatives for their biological activities:

- Synthesis and Evaluation : A study synthesized multiple thiazolidine derivatives and evaluated their biological activities against HIV and various bacterial strains. The results indicated that certain modifications significantly enhanced their efficacy against resistant strains .

- Structure-Activity Relationship : Researchers have explored the structure-activity relationship (SAR) of thiazolidines to identify key functional groups responsible for biological activity. For instance, the presence of electron-withdrawing groups like fluorines has been linked to increased anticancer potency .

- Mechanistic Studies : Investigations into the mechanisms of action of these compounds revealed that they may induce apoptosis in cancer cells through mitochondrial pathways while also exhibiting anti-inflammatory properties through inhibition of pro-inflammatory cytokines .

Q & A

Basic: What are the recommended synthetic routes for 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid, and how can reaction yields be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of 2,4-difluorophenyl-substituted precursors with thiazolidine-carboxylic acid intermediates. A common approach includes:

- Step 1: Reacting 2,4-difluorobenzaldehyde with cysteine derivatives to form the thiazolidine ring via a Schiff base intermediate.

- Step 2: Acid-catalyzed cyclization under reflux (e.g., in ethanol/HCl) to stabilize the ring structure .

- Yield Optimization: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation and strict control of reaction temperature (60–80°C) to minimize side products .

Basic: Which spectroscopic techniques are critical for confirming the structure of 2-(2,4-difluorophenyl)-1,3-thiazolidine-4-carboxylic Acid?

Methodological Answer:

- NMR Spectroscopy:

- FTIR: Carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazolidine ring vibrations (C-S-C at ~650 cm⁻¹) .

- X-ray Crystallography: Resolves stereochemistry and confirms the thiazolidine ring conformation (e.g., puckering parameters) .

Advanced: How does the electronic nature of the 2,4-difluorophenyl substituent influence the compound's pharmacological activity?

Methodological Answer:

The electron-withdrawing fluorine atoms enhance:

- Lipophilicity: Increased membrane permeability due to fluorine’s hydrophobic character.

- Metabolic Stability: Fluorine resists oxidative degradation, prolonging half-life in vivo.

- Target Binding: Fluorine’s electronegativity strengthens hydrogen bonding with enzymes (e.g., kinase inhibitors). SAR studies suggest that replacing 2,4-difluorophenyl with non-fluorinated analogs reduces potency by 50–70% in antibacterial assays .

Advanced: What strategies are effective for resolving stereochemical impurities during synthesis?

Methodological Answer:

- Chiral Chromatography: Use of polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze undesired stereoisomers, achieving >95% enantiomeric excess .

- Crystallization-Induced Diastereomer Transformation: Introduce a chiral auxiliary (e.g., L-proline) to form diastereomeric salts, enabling selective crystallization .

Advanced: How can researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, antibacterial activity varies by >30% depending on bacterial strain (Gram-positive vs. Gram-negative) .

- Solvent Effects: DMSO concentration >1% can artificially inflate IC₅₀ values; use vehicle controls.

- Data Validation: Cross-reference with orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .

Advanced: What computational methods are suitable for predicting the compound's binding modes?

Methodological Answer:

- Molecular Docking (AutoDock Vina): Simulate interactions with target proteins (e.g., penicillin-binding proteins). Key parameters include grid box size (20 ų) and exhaustiveness = 20 .

- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding.

- QSAR Modeling: Use fluorine-specific descriptors (e.g., σₚ meta) to correlate substituent effects with activity .

Advanced: How can researchers characterize and mitigate synthesis-derived impurities?

Methodological Answer:

- HPLC-MS Profiling: Identify by-products (e.g., open-ring intermediates) using C18 columns and 0.1% formic acid in acetonitrile/water gradients.

- Impurity Mitigation:

Advanced: What in vitro models are appropriate for evaluating its neuroprotective potential?

Methodological Answer:

- Primary Neuronal Cultures: Assess glutamate-induced excitotoxicity (LDH assay) with IC₅₀ <10 μM indicating efficacy.

- SH-SY5Y Cells: Measure Aβ-induced apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .

- Mechanistic Studies: Western blotting for Bcl-2/Bax ratios and caspase-3 activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.